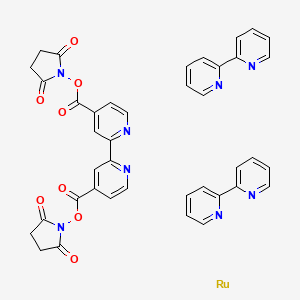

5-Carboxy-TET

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Carboxy-TET is a useful single-isomer tetra-chloro fluorescein synthon . It plays a significant role in the process of DNA demethylation .

Synthesis Analysis

The synthesis of this compound involves an efficient P(V)-N activation strategy for the preparation of high-quality 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2’-deoxycytidine triphosphates . The method has been optimized for gram-scale synthesis of the corresponding parent nucleosides from 2’-deoxythymidine .Molecular Structure Analysis

This compound is a product of the oxidation of 5-methylcytosine (5mC) by TET enzymes. The TET enzymes oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and finally 5-carboxylcytosine (5caC) .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily oxidation reactions. TET enzymes were discovered to successively oxidize 5mC to 5-hydromethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC) . A photoredox reaction has also been reported for the selective modification of 5-Carboxycytosine in DNA .Aplicaciones Científicas De Investigación

Role in Tumor Development and Cancer

A decrease in 5-carboxylcytosine levels is associated with tumor development in various cancers. This is due to the reduced expression of TET genes, which are involved in the oxidation of 5-methylcytosine, an important DNA modification, to 5caC. This decrease in 5caC is tightly linked to tumor development and progression (Yang et al., 2013).

Epigenetic Regulation and DNA Demethylation

TET proteins, which include TET1 and TET2, play a crucial role in the active DNA demethylation process. They sequentially oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine, and eventually 5caC. This process is part of the mechanism through which DNA demethylation occurs, highlighting the importance of 5caC in epigenetic regulation (Wu & Zhang, 2017).

Biomarker Potential in Cancer

Decreased levels of 5-hydroxymethylcytosine, a precursor to 5caC, have been reported as a potential epigenetic hallmark in various cancers. This decrease correlates with cancer progression and poor survival, suggesting that changes in 5caC levels may have diagnostic and prognostic value in oncology (Chen et al., 2016).

Technological Advances in Mapping DNA Modifications

Recent advances in technology have enabled the profiling and mapping of 5caC in the genomic context. This has significant implications for understanding the biological functions of DNA modifications driven by TET enzymes (Amouroux et al., 2014).

Functional Roles in Somatic Reprogramming

Research indicates distinct roles for TET-oxidized 5-methylcytosine bases, including 5caC, in somatic reprogramming to pluripotency. These findings are crucial for understanding the mechanisms of cellular differentiation and development (Caldwell et al., 2020).

Structural Insights and Substrate Preference

Studies on the substrate preference of TET enzymes for 5caC provide structural insights into the enzymatic process of DNA demethylation. Understanding the substrate preference and mechanism of action of TET enzymes is vital for comprehending the stability and regulatory functions of 5caC (Hu et al., 2015).

Mecanismo De Acción

Direcciones Futuras

While specific future directions for 5-Carboxy-TET are not explicitly mentioned in the sources, the broader field of DNA demethylation and epigenetic regulation, in which this compound plays a role, is a vibrant area of research. Advancements in technologies like single-cell RNA sequencing and artificial intelligence are expected to optimize clinical-grade CAR-T cells, which could potentially involve compounds like this compound .

Propiedades

Número CAS |

155911-13-0 |

|---|---|

Fórmula molecular |

C21H8Cl4O7 |

Peso molecular |

514.1 |

Sinónimos |

2',4,7,7'-Tetrachlorofluorescein-5-carboxylic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)

![Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct](/img/structure/B1149724.png)